1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazole ring and a hydroxyl group attached to a methyl-propan-2-ol moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds or enones. The reaction typically proceeds under mild conditions and can be catalyzed by metals such as silver or copper . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol can be compared with other similar compounds such as:
1-(3-Bromopyrazol-1-yl)-2-methyl-propan-2-ol: Similar structure but with a bromine atom instead of iodine.
1-(3-Chloropyrazol-1-yl)-2-methyl-propan-2-ol: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluoropyrazol-1-yl)-2-methyl-propan-2-ol: Similar structure but with a fluorine atom instead of iodine. The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H11IN2O |
---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
1-(3-iodopyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11)5-10-4-3-6(8)9-10/h3-4,11H,5H2,1-2H3 |
InChI Key |
OTHYHVPLZZHJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CC(=N1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.